sec-Butyl Disulfide

Description

Properties

IUPAC Name |

2-(butan-2-yldisulfanyl)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18S2/c1-5-7(3)9-10-8(4)6-2/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTWKINKGAHTPFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)SSC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044698 | |

| Record name | Dibutan-2-yl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless liquid; Strong sulphureous aroma | |

| Record name | di-sec-Butyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1911/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | di-sec-Butyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1911/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.942-0.954 (20°) | |

| Record name | di-sec-Butyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1911/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5943-30-6 | |

| Record name | sec-Butyl disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5943-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-sec-butyl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005943306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disulfide, bis(1-methylpropyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibutan-2-yl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(sec-butyl) disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.184 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DI-SEC-BUTYL DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P593TCY71H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

sec-Butyl disulfide chemical properties and structure

An In-depth Technical Guide to sec-Butyl Disulfide: Structure, Properties, and Applications

Introduction

This compound (CAS No. 5943-30-6) is an organosulfur compound characterized by a disulfide bond linking two sec-butyl groups.[1] This colorless liquid, known for its distinct garlic- or onion-like odor, is a versatile molecule with applications spanning organic synthesis, the flavor and fragrance industry, and biological research.[2] It is found naturally in plants of the Ferula genus, such as F. assa-foetida, where it contributes to the essential oil's characteristic aroma and biological activity.[1][3] This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, properties, synthesis, reactivity, and applications for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

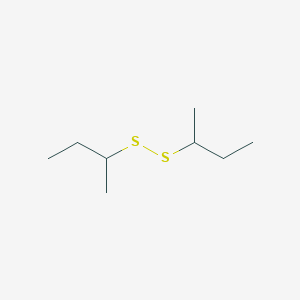

The fundamental structure of this compound consists of two secondary butyl groups attached to a disulfide (-S-S-) linkage.[2] Its systematic IUPAC name is 2-(butan-2-yldisulfanyl)butane.[4]

Molecular Structure

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈S₂ | [4] |

| Molecular Weight | 178.36 g/mol | [4][5] |

| CAS Number | 5943-30-6 | [6] |

| Appearance | Colorless liquid | [2] |

| Odor | Strong, garlic-like | [2] |

| Density | 0.957 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.492 | [2][6] |

| Polar Surface Area | 50.6 Ų | [2] |

| Rotatable Bond Count | 5 | [2][4] |

| Water Solubility | Insoluble | [2] |

| Storage Temperature | 2-8°C | [2] |

Spectroscopic Analysis

Spectroscopic methods are essential for the identification and structural elucidation of this compound.

-

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, this compound would be expected to show a molecular ion peak (M+) at m/z = 178.[4] Common fragmentation patterns would involve cleavage of C-S and S-S bonds, leading to characteristic fragments. For instance, fragments at m/z 122 and 57 are prominent in the GC-MS data for di-sec-butyl disulfide.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is complex due to the chirality at the secondary carbon. It would exhibit multiple signals for the methyl (CH₃) and methylene (CH₂) protons of the sec-butyl groups. The hydrogen on the carbon attached to the sulfur (CH-S) would appear as a multiplet.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the different carbon atoms in the sec-butyl group, with the carbon atom bonded to sulfur appearing at a characteristic downfield shift.[7]

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by C-H stretching and bending vibrations. The S-S stretching vibration is typically weak and falls in the 400-500 cm⁻¹ region, making it difficult to observe. The C-S stretch would appear in the 600-800 cm⁻¹ range.[8][9]

Synthesis of this compound

A common and efficient method for synthesizing this compound is through phase transfer catalysis, which offers mild reaction conditions and high yields.[10] Another approach involves microwave-assisted synthesis.[11]

Experimental Protocol: Phase Transfer Catalysis Synthesis[11]

This protocol describes a solvent-free synthesis using sodium sulfide, sulfur, and a phase-transfer catalyst.

-

Preparation of Sodium Disulfide Solution:

-

In a reaction flask, add sodium sulfide (molar ratio relative to sulfur: 1) and sulfur (molar ratio: 0.5-2).

-

Add water and stir until the solids are dissolved, forming an aqueous solution of sodium disulfide.

-

-

Phase Transfer Reaction:

-

Cool the sodium disulfide solution to room temperature in a three-necked flask.

-

Add a quaternary ammonium salt, such as tetrabutylammonium bromide, as the phase-transfer catalyst (0.5%–2.5% of the mass of sec-butyl bromide).

-

Slowly add sec-butyl bromide dropwise over 1 to 4 hours (molar ratio of sodium disulfide to sec-butyl bromide: 1:1–2).

-

Maintain the reaction at a constant temperature of 25–50 °C with stirring for 3 to 8 hours.

-

-

Work-up and Purification:

-

After the reaction is complete, allow the mixture to stand and separate into layers.

-

The organic phase (upper layer) is the crude this compound product.

-

Isolate the organic layer and purify by vacuum fractionation to obtain a colorless or pale yellow final product.

-

This method typically achieves a purity of over 96% and a yield exceeding 92%.[10]

-

Caption: Workflow for Phase Transfer Catalysis Synthesis of this compound.

Chemical Reactivity and Mechanisms

The disulfide bond is the most reactive site in this compound, making it susceptible to both reduction and oxidation.[1]

-

Reduction: The disulfide bond can be readily reduced to the corresponding thiol (sec-butyl thiol) using reducing agents like lithium aluminum hydride.[1] This reaction is fundamental in biochemistry, where disulfide bridges in proteins are cleaved.

-

Oxidation: Oxidation of the disulfide bond can yield thiosulfinates (sulfoxides) and ultimately thiosulfonates (sulfones) upon treatment with oxidizing agents such as hydrogen peroxide.[1]

-

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions with halides.[1]

The central mechanism of its biological activity often involves the interaction of the disulfide bond with thiol groups in proteins and enzymes.[1] This can lead to the formation of mixed disulfides, causing enzyme inhibition or modification of protein structure.[1]

Caption: Major Chemical Reactions of this compound.

Applications in Research and Industry

This compound is a valuable compound with diverse applications.

-

Organic Synthesis: It serves as an important intermediate in organic synthesis for creating more complex sulfur-containing molecules used in pharmaceuticals and agrochemicals.[1][12]

-

Flavor and Fragrance: Due to its potent, sulfurous aroma, it is used as a flavoring agent in foods to impart savory, garlic-like notes.[2][4]

-

Biological and Pharmacological Research:

-

Antimicrobial Activity: Studies have indicated that this compound and its derivatives possess antimicrobial properties.[1]

-

Immunomodulatory Effects: Isomers such as (E/Z)-propenyl sec-butyl disulfides, found in Ferula species, have been shown to enhance phagocyte activity, suggesting a potential role in modulating immune responses.[1]

-

Enzyme Inhibition: In biological research, it is used to study enzyme inhibition and protein modifications through its interaction with cysteine residues.[1]

-

-

Drug Development: The disulfide bond is a critical structural motif for stabilizing the conformations of many bioactive peptides.[13] While this compound itself is not a therapeutic, understanding its chemistry is relevant to the development of peptide drugs where disulfide surrogates are sometimes engineered to improve stability and potency.[13]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.[14][15]

-

Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[14] If ventilation is inadequate, use a full-face respirator with appropriate cartridges.[14]

-

Handling: Handle in a well-ventilated area, preferably under a chemical fume hood. Avoid contact with skin, eyes, and inhalation of vapors.[14] Keep away from open flames, hot surfaces, and sources of ignition.[16]

-

First Aid:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.[14]

-

Skin Contact: Wash off with soap and plenty of water.[14]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[14]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Consult a physician.[14]

-

-

Storage and Disposal: Store in a tightly closed container in a dry, cool, and well-ventilated place between 2-8°C.[2] Dispose of as hazardous waste in accordance with local, state, and federal regulations.[14]

Conclusion

This compound is a significant organosulfur compound with a well-defined structure and a range of predictable chemical behaviors centered on its disulfide linkage. Its synthesis is efficient via phase transfer catalysis, and its reactivity allows for its use as a versatile intermediate in organic chemistry. Beyond its industrial use in flavors, its presence in natural products and its ability to interact with biological thiols make it a compound of interest for ongoing research in medicinal chemistry and drug development, particularly in the study of protein structure and function.

References

- Synthesis method of di-sec-butyl disulfide. (2012). Google Patents.

- Solvent-free phase transfer catalysis synthesis method of this compound. (2009). Google Patents.

-

Di-sec-butyl disulfide | C8H18S2 | CID 94314. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

Methyl this compound | C5H12S2 | CID 522263. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

(E)-sec-Butyl propenyl disulfide. (n.d.). NIST WebBook. Retrieved January 9, 2026, from [Link]

-

Methyl sec-butyl disulphide. (n.d.). NIST WebBook. Retrieved January 9, 2026, from [Link]

-

Butyl disulfide - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved January 9, 2026, from [Link]

-

Butyl sec-butyl sulfide - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved January 9, 2026, from [Link]

-

The Role of this compound in Modern Organic Synthesis. (n.d.). Retrieved January 9, 2026, from [Link]

-

Di-sec-butyl sulphide | C8H18S | CID 522065. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

Synthesis of Di-tert-Butyl Polysulfide. (n.d.). PrepChem.com. Retrieved January 9, 2026, from [Link]

-

Disulfide, dibutyl. (n.d.). NIST WebBook. Retrieved January 9, 2026, from [Link]

-

Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery. (2025). Frontiers. Retrieved January 9, 2026, from [Link]

-

Butyl disulfide - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Retrieved January 9, 2026, from [Link]

-

NMR-Based Mapping of Disulfide Bridges in Cysteine-Rich Peptides: Application to the μ-Conotoxin SxIIIA. (n.d.). PMC - NIH. Retrieved January 9, 2026, from [Link]

-

13 C NMR spectra of dibutylsulfide (Bu 2 S) oxidation with NIS under... (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

A new spectroscopic approach to examining the role of disulfide bonds in the structure and unfolding of soybean trypsin inhibitor. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]

-

database IR spectra INFRARED SPECTROSCOPY INDEX... (n.d.). Doc Brown's Chemistry. Retrieved January 9, 2026, from [Link]

-

Asafoetida. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]

-

1H NMR: Intermediate Level, Spectrum 1. (n.d.). Retrieved January 9, 2026, from [Link]

-

Small molecule generators of biologically reactive sulfur species. (n.d.). PMC - NIH. Retrieved January 9, 2026, from [Link]

-

Biological Activity and Applications of Natural Compounds. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]

-

(Z)-sec-Butyl propenyl disulfide. (n.d.). NIST WebBook. Retrieved January 9, 2026, from [Link]

-

Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Asafoetida - Wikipedia [en.wikipedia.org]

- 4. Di-sec-butyl disulfide | C8H18S2 | CID 94314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound | 5943-30-6 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. A new spectroscopic approach to examining the role of disulfide bonds in the structure and unfolding of soybean trypsin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 10. CN101508662A - Solvent-free phase transfer catalysis synthesis method of this compound - Google Patents [patents.google.com]

- 11. CN102351763A - Synthesis method of di-sec-butyl disulfide - Google Patents [patents.google.com]

- 12. nbinno.com [nbinno.com]

- 13. Frontiers | Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery [frontiersin.org]

- 14. chemicalbook.com [chemicalbook.com]

- 15. chemneo.com [chemneo.com]

- 16. fishersci.com [fishersci.com]

sec-Butyl Disulfide (CAS 5943-30-6): A Comprehensive Technical Guide for Scientific Professionals

<_ _>

Introduction

sec-Butyl disulfide, with the Chemical Abstracts Service (CAS) number 5943-30-6, is an organosulfur compound characterized by a disulfide bond linking two sec-butyl groups.[1] This colorless liquid possesses a distinctive strong, garlic-like or sulfurous odor.[2] While it occurs naturally in some plants like garlic and onions, its synthetic counterpart is of significant interest across various scientific and industrial domains.[2] This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into its chemical and physical properties, synthesis methodologies, analytical characterization, and potential applications, with a focus on the underlying scientific principles.

Physicochemical Properties and Structural Elucidation

Understanding the fundamental properties of a compound is paramount for its effective application in research and development.

Chemical and Physical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for predicting its behavior in various chemical environments and for designing experimental protocols.

| Property | Value | Source(s) |

| CAS Number | 5943-30-6 | [2][3] |

| Molecular Formula | C8H18S2 | [1][3] |

| Molecular Weight | 178.36 g/mol | [3][4] |

| Appearance | Colorless liquid | [2] |

| Odor | Strong, sulfurous, garlic-like, onion-like | [2][3] |

| Density | 0.957 g/mL at 25 °C | [5] |

| Boiling Point | ~230.63°C (estimate) | |

| Melting Point | ~ -36.74°C (estimate) | |

| Refractive Index (n20/D) | 1.492 | [2][5] |

| Vapor Pressure | 0.166 mmHg at 25°C | [2] |

| Water Solubility | Practically insoluble | [2][3] |

| Solubility in Organic Solvents | Soluble in ethanol, methanol, and isopropanol | [3] |

| XLogP3-AA | 3.6 | [3] |

Structural Representation

The structure of this compound is foundational to its reactivity and function. The disulfide bond (-S-S-) is the key functional group, influencing its chemical behavior.

Caption: Chemical structure of this compound.

The molecule possesses two stereocenters at the carbon atoms attached to the sulfur atoms, leading to the possibility of diastereomers (RR, SS, and meso forms).

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound, each with its own advantages and considerations. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Synthesis from sec-Butyl Halides

A common and efficient method involves the reaction of a sec-butyl halide (e.g., sec-butyl bromide or sec-butyl chloride) with a disulfide source.[1][6] Phase transfer catalysis is often employed to facilitate the reaction between the aqueous and organic phases, leading to high yields.[1][6]

2.1.1. Experimental Protocol: Phase Transfer Catalysis Synthesis

This protocol is based on the reaction of sodium disulfide with sec-butyl bromide using a phase transfer catalyst.[6]

Materials:

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Sulfur powder

-

sec-Butyl bromide

-

Tetrabutylammonium bromide (TBAB)

-

Water

-

Organic solvent (e.g., diethyl ether or pentane)

Procedure:

-

Prepare an aqueous solution of sodium disulfide by dissolving sodium sulfide and sulfur powder in water with stirring. The molar ratio of sodium sulfide to sulfur can be varied, typically around 1:0.5 to 1:2.[6]

-

In a separate reaction vessel, add the sec-butyl bromide and the phase transfer catalyst (e.g., TBAB, 0.5-2.5% by mass of sec-butyl bromide).[6]

-

Slowly add the aqueous sodium disulfide solution to the sec-butyl bromide mixture with vigorous stirring.

-

Maintain the reaction temperature, for instance, at 50°C, for several hours (e.g., 6 hours) to ensure complete reaction.[6]

-

After the reaction is complete, allow the mixture to cool and the layers to separate.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers, wash with water and brine, and dry over an anhydrous drying agent (e.g., magnesium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by fractional distillation under vacuum to obtain high-purity this compound.

Caption: Workflow for the synthesis of this compound.

Oxidation of sec-Butyl Thiol

An alternative synthetic route involves the oxidation of sec-butyl thiol.[1][7] This method is conceptually straightforward but requires the handling of the malodorous and volatile sec-butyl thiol. Various oxidizing agents can be employed, including air (oxygen), hydrogen peroxide, or halogens.[1][7][8] Sonication has been shown to accelerate the air oxidation of thiols to disulfides.[7]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of synthesized this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[9][10] It provides both retention time information for separation and mass spectral data for identification. Due to the often low concentrations of sulfur compounds in complex mixtures, a sulfur-selective detector, such as a Pulsed Flame Photometric Detector (PFPD) or a Sulfur Chemiluminescence Detector (SCD), can be used in parallel with the mass spectrometer to enhance detection and identification.[9][11]

3.1.1. Typical GC-MS Parameters

-

Column: A non-polar or medium-polarity capillary column is suitable for separating this compound from other components. An Agilent CP-SilicaPLOT column has been used for the separation of various sulfur compounds.[12]

-

Carrier Gas: Helium is commonly used as the carrier gas.[12]

-

Injector Temperature: Typically set around 200-250°C.[12]

-

Oven Temperature Program: A temperature gradient is often used to achieve good separation, for example, starting at a low temperature (e.g., 40°C) and ramping up to a higher temperature (e.g., 200°C).[12]

-

Mass Spectrometer: Electron ionization (EI) at 70 eV is standard for generating reproducible mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in this compound.

3.2.1. Interpreting NMR Spectra

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the different types of protons in the sec-butyl groups. The multiplicity of the signals (singlet, doublet, triplet, etc.) and their integration values are key to assigning the structure. A notable difference between the ¹H NMR spectra of a thiol and its corresponding disulfide is the chemical shift and multiplicity of the methylene protons adjacent to the sulfur atom.[13]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms in the molecule. The chemical shifts of the carbons, particularly the Cβ carbon of the cysteine residue, are sensitive to the oxidation state of the sulfur and can be used to confirm the formation of the disulfide bond.[14][15]

Infrared (IR) Spectroscopy

IR spectroscopy can provide information about the functional groups present in a molecule. While the S-S bond itself gives a weak and often difficult-to-observe absorption in the 400-500 cm⁻¹ region, the overall IR spectrum serves as a fingerprint for the compound.[16]

Applications in Research and Drug Development

This compound and related disulfide compounds have several applications and areas of interest for researchers and drug development professionals.

Organic Synthesis Intermediate

This compound serves as a versatile intermediate in organic synthesis.[1][17] The disulfide bond can be cleaved under reductive conditions to generate sec-butyl thiol, which can then be used in further reactions.[1] It can also undergo oxidation to form sulfoxides and sulfones, which are important functional groups in many biologically active molecules.[1]

Flavor and Fragrance Industry

Due to its characteristic sulfurous and onion-like scent, this compound is used as a flavoring agent and fragrance ingredient.[2][16] It is recognized as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[16]

Potential in Drug Discovery

Disulfide bonds are crucial for the structural stability and biological activity of many peptides and proteins.[18][19] While this compound itself is not a therapeutic agent, the study of its chemistry and reactivity provides insights into the behavior of disulfide bonds in more complex biological systems. Unsymmetrical disulfides, in general, have shown promising antimicrobial and anticancer activities.[18] The development of synthetic methods for disulfides is therefore relevant to the synthesis of novel drug candidates.

Safety and Handling

This compound is a chemical that requires careful handling to minimize risks.

Hazard Identification

-

Irritation: It is irritating to the skin, eyes, and respiratory system.[2][20]

-

Flammability: It is a combustible liquid.

-

Toxicity: The toxicological properties have not been fully investigated, but inhalation may cause respiratory irritation, and ingestion may lead to nausea, vomiting, and abdominal pain.[2][20][21]

Recommended Safety Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[20] In case of insufficient ventilation, use a suitable respirator.[20]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[20] Avoid contact with skin and eyes.[20]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[22] Keep away from heat, sparks, and open flames.[22]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[20]

Conclusion

This compound is a valuable organosulfur compound with well-defined physicochemical properties and established synthetic routes. Its utility as a synthetic intermediate and its presence in natural products make it a compound of interest for researchers in various fields. A thorough understanding of its synthesis, characterization, and safe handling is crucial for its effective application in the laboratory and beyond. For professionals in drug development, the chemistry of simple disulfides like this compound provides a foundational understanding for the design and synthesis of more complex disulfide-containing therapeutics.

References

-

Taylor & Francis Online. (n.d.). A Versatile One‐Pot Synthesis of Dialkyl Disulfides and Sulfides. Retrieved from [Link]

-

OI Analytical. (n.d.). Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. Retrieved from [Link]

-

The Good Scents Company. (n.d.). Di-sec-butyl disulfide (CAS 5943-30-6): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

-

AAC Lab. (n.d.). Sampling and Analysis of Sulfur Compounds Using Gas Chromatograph/ Mass Selective Detector (GC/MS). Retrieved from [Link]

- Google Patents. (n.d.). CN101508662A - Solvent-free phase transfer catalysis synthesis method of this compound.

- Taylor & Francis Online. (2005). A Versatile One‐Pot Synthesis of Dialkyl Disulfides and Sulfides.

-

Royal Society of Chemistry. (n.d.). Efficient synthesis of disulfides by air oxidation of thiols under sonication. Retrieved from [Link]

-

Agilent. (2011). Analysis of sulfur gases. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Di-sec-butyl disulfide. PubChem. Retrieved from [Link]

-

Shimadzu. (n.d.). Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. Retrieved from [Link]

-

Organic Syntheses. (n.d.). sulfide synthesis in preparation of unsymmetrical dialkyl disulfides. Retrieved from [Link]

- Kövér, K. E., & Batta, G. (2013). NMR investigation of disulfide containing peptides and proteins. In Amino Acids, Peptides and Proteins (Vol. 38, pp. 37-59). Royal Society of Chemistry.

- Headley, J. V. (1987). GC/MS identification of organosulphur compounds in environmental samples. Biomedical & environmental mass spectrometry, 14(6), 275-280.

- The Journal of Organic Chemistry. (2017). Rapid Transformation of Alkyl Halides into Symmetrical Disulfides Using Sodium Sulfide and Carbon Disulfide. 82(19), 10568-10573.

- Google Patents. (n.d.). CN102351763A - Synthesis method of di-sec-butyl disulfide.

-

The Good Scents Company. (n.d.). di-sec-butyl disulfide. Retrieved from [Link]

- National Center for Biotechnology Information. (2022). Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. Molecules, 27(16), 5183.

-

National Center for Biotechnology Information. (n.d.). Methyl this compound. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). (E)-sec-Butyl propenyl disulfide. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). NMR-Based Mapping of Disulfide Bridges in Cysteine-Rich Peptides: Application to the μ-Conotoxin SxIIIA. Retrieved from [Link]

-

ProQuest. (n.d.). 13C NMR chemical shifts can predict disulfide bond formation. Retrieved from [Link]

-

UTMB Research Experts. (n.d.). 13C NMR chemical shifts can predict disulfide bond formation. Retrieved from [Link]

-

Blogger. (n.d.). The Role of this compound in Modern Organic Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Superimposed 1 H NMR spectra of CBZ-thiol and CBZ-disulfide showing difference of multiplicity of methylene groups attached to sulfur. Retrieved from [Link]

- Journal of the American Chemical Society. (1998). Catalytic Asymmetric Oxidation of tert-Butyl Disulfide. Synthesis of tert-Butanesulfinamides, tert-Butyl Sulfoxides, and tert-Butanesulfinimines. 120(17), 4243-4244.

-

National Center for Biotechnology Information. (n.d.). Di-sec-butyl sulphide. PubChem. Retrieved from [Link]

-

Frontiers. (2025). Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. scent.vn [scent.vn]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 5943-30-6 [chemicalbook.com]

- 6. CN101508662A - Solvent-free phase transfer catalysis synthesis method of this compound - Google Patents [patents.google.com]

- 7. Efficient synthesis of disulfides by air oxidation of thiols under sonication - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. tandfonline.com [tandfonline.com]

- 9. ingenieria-analitica.com [ingenieria-analitica.com]

- 10. Sampling and Analysis of Sulfur Compounds Using Gas Chromatograph/ Mass Selective Detector (GC/MS) - Ambient Air Quality Testing and Stack Emissions Testing Services [aaclab.com]

- 11. shimadzu.com [shimadzu.com]

- 12. agilent.com [agilent.com]

- 13. researchgate.net [researchgate.net]

- 14. 13C NMR chemical shifts can predict disulfide bond formation - ProQuest [proquest.com]

- 15. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 16. Di-sec-butyl disulfide | C8H18S2 | CID 94314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. nbinno.com [nbinno.com]

- 18. Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery [frontiersin.org]

- 20. chemicalbook.com [chemicalbook.com]

- 21. chemneo.com [chemneo.com]

- 22. fishersci.com [fishersci.com]

Chapter 1: Nomenclature and Chemical Identity

An In-Depth Technical Guide to sec-Butyl Disulfide

This guide provides a comprehensive technical overview of this compound, a significant organosulfur compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, physicochemical properties, synthesis methodologies, and its broader relevance in industrial and pharmaceutical contexts. We will explore not only the direct applications of this compound but also its importance as a model for understanding the disulfide linkages that are critical in modern drug design.

This compound is a symmetrical disulfide characterized by the covalent linkage of two sulfur atoms, each bonded to a sec-butyl group. Understanding its precise chemical identity is fundamental for its application and study.

The formal IUPAC name for this compound is 2-(butan-2-yldisulfanyl)butane [1][2]. This nomenclature precisely describes the connectivity of the atoms within the molecule. However, in literature and commercial contexts, it is frequently referred to by a variety of synonyms.

Common Synonyms and Identifiers:

-

Bis(1-methylpropyl) disulfide[1]

The structural formula, C₈H₁₈S₂, and the arrangement of its atoms are depicted in the diagram below.

Caption: Chemical structure of 2-(butan-2-yldisulfanyl)butane.

Chapter 2: Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior, applications, and handling requirements. It is a colorless liquid known for a potent, sulfurous, and onion-like odor[1][3]. Its properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₈S₂ | [3][4] |

| Molecular Weight | 178.36 - 178.4 g/mol | [2][3][4] |

| Appearance | Colorless liquid | [1][7] |

| Density | 0.942 - 0.957 g/cm³ @ 20°C | [7][8] |

| Boiling Point | 218 - 220.6 °C @ 760 mmHg | [7][8] |

| Melting Point | -49 °C | [7] |

| Flash Point | 67.2 °C (153 °F) | [7][8] |

| Vapor Pressure | 0.166 - 0.2034 hPa @ 20-25°C | [1][3] |

| Refractive Index | 1.477 - 1.497 @ 20°C | [1][8] |

| Solubility | Insoluble in water; Soluble in ethanol and ether | [1][3][7] |

| XLogP3-AA | 3.6 | [2][3] |

Chapter 3: Synthesis and Manufacturing

The synthesis of symmetrical disulfides like this compound typically involves the oxidation of the corresponding thiols or the reaction of an alkyl halide with a disulfide source. A modern and efficient method involves a microwave-assisted, solvent-free phase transfer catalysis reaction, which offers high yields and simplified operation[9][10].

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from a patented method demonstrating a high-yield synthesis of di-sec-butyl disulfide[9]. The causality behind this experimental choice is the enhanced reaction rate and efficiency provided by microwave irradiation, coupled with the efficacy of phase transfer catalysis for reacting an aqueous nucleophile with an organic electrophile.

Materials:

-

Sodium sulfide (Na₂S)

-

Sulfur powder (S)

-

2-Bromobutane (sec-butyl bromide)

-

Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst

-

Water

-

Microwave reactor

Step-by-Step Methodology:

-

Preparation of Sodium Disulfide Solution: In a reaction flask, dissolve sodium sulfide (0.2 mol) in water. To this solution, add sulfur powder (0.1 mol)[9].

-

Reaction: Heat the mixture to 55°C while stirring and maintain for 1 hour. This step forms the sodium disulfide (Na₂S₂) nucleophile[9].

-

Catalyst and Alkylation: Cool the resulting aqueous solution and transfer it to a microwave reactor. Add a catalytic amount of tetrabutylammonium bromide (TBAB)[9].

-

Microwave Reaction: Add 2-bromobutane (0.13 mol) to the mixture. Initiate the microwave reactor at a power of 300-1000W (e.g., 500W) and allow the reaction to proceed with stirring for 0.2-2 hours[9]. The TBAB facilitates the transfer of the disulfide anion from the aqueous phase to the organic phase (2-bromobutane) where the reaction occurs.

-

Workup and Purification: After the reaction is complete, cool the mixture and allow the layers to stand and separate. Remove the aqueous phase. The remaining organic phase is crude this compound[9].

-

Final Product: Purify the organic phase by distillation to obtain pure di-sec-butyl disulfide. Yields exceeding 95% with high purity ( >99%) have been reported with this method[9].

Caption: Workflow for the microwave-assisted synthesis of this compound.

Chapter 4: Applications and Relevance in Drug Development

While this compound's primary commercial uses are in the flavor and fragrance industries, its core chemical feature—the disulfide bond—is of immense interest to drug development professionals[1][8].

Industrial Applications

This compound is used as a food flavoring agent to impart savory, garlic- and onion-like notes[1][2]. Its strong odor profile also makes it a component in fragrance formulations[1][3]. Furthermore, its role as a versatile organic intermediate allows it to be a starting material for the synthesis of more complex sulfur-containing molecules[7][11].

The Disulfide Bond in Drug Development

The disulfide bond is a critical structural motif in biochemistry and pharmaceutical sciences. It is renowned for its unique redox sensitivity: it remains relatively stable in the oxidative environment of the bloodstream but is readily cleaved in the reducing intracellular environment, where concentrations of glutathione (GSH) are high (1-10 mM)[][13]. This property makes it an ideal "smart" linker for targeted drug delivery.

Disulfide Linkers in Antibody-Drug Conjugates (ADCs): ADCs are a class of targeted therapeutics where a potent cytotoxic drug is linked to an antibody that recognizes a tumor-specific antigen. The linker's role is to ensure the drug remains attached to the antibody in circulation (preventing off-target toxicity) and is efficiently released inside the cancer cell[][13]. Disulfide linkers are a cornerstone of this strategy. The cleavage mechanism relies on the intracellular glutathione reducing the disulfide bridge to release the free, active drug.

The stability of these linkers can be fine-tuned, for instance, by introducing steric hindrance (e.g., methyl groups) adjacent to the disulfide bond to balance stability and release kinetics[14]. While this compound itself is not used as a drug linker, its fundamental R-S-S-R' structure serves as the parent model for these advanced systems.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Di-sec-butyl disulfide | C8H18S2 | CID 94314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scent.vn [scent.vn]

- 4. scbt.com [scbt.com]

- 5. SID 135255900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. haihangindustry.com [haihangindustry.com]

- 8. di-sec-butyl disulfide, 5943-30-6 [thegoodscentscompany.com]

- 9. CN102351763A - Synthesis method of di-sec-butyl disulfide - Google Patents [patents.google.com]

- 10. CN101508662A - Solvent-free phase transfer catalysis synthesis method of this compound - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 13. Disulfide based prodrugs for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Data of sec-Butyl Disulfide: An In-Depth Technical Guide

Introduction

sec-Butyl disulfide (C8H18S2) is an organosulfur compound that plays a role in various chemical and biological processes.[1][2] Its structural elucidation and quality control rely heavily on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide provides a comprehensive analysis of the spectroscopic data of this compound, offering insights into the interpretation of its spectra and outlining field-proven methodologies for data acquisition. Understanding the spectroscopic signature of this molecule is paramount for researchers in fields ranging from flavor chemistry to drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for its unambiguous identification.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the chemically non-equivalent protons in the two sec-butyl groups. Due to the chiral center at the carbon atom bonded to sulfur, the adjacent methylene protons are diastereotopic, leading to a more complex splitting pattern than might be initially expected.

Key Features of the ¹H NMR Spectrum:

-

Methyl Protons (CH₃-CH₂): A triplet signal appears for the terminal methyl groups.

-

Methylene Protons (CH₃-CH₂): A multiplet arises from the methylene protons, which are coupled to both the adjacent methyl and methine protons.

-

Methine Proton (CH-S): A multiplet is observed for the methine proton, coupled to the neighboring methyl and methylene protons.

-

Methyl Protons (CH₃-CH): A doublet corresponds to the methyl group attached to the chiral center.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ (terminal) | ~0.9 | Triplet |

| CH₂ | ~1.5 | Multiplet |

| CH (methine) | ~2.7 | Multiplet |

| CH₃ (on chiral center) | ~1.3 | Doublet |

Note: Predicted values are based on standard chemical shift tables and may vary slightly depending on the solvent and instrument used.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a direct count of the unique carbon atoms in the molecule. For the symmetric this compound, four distinct signals are expected, corresponding to the four different carbon environments in one sec-butyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| CH₃ (terminal) | ~11 |

| CH₂ | ~21 |

| CH₃ (on chiral center) | ~30 |

| CH (methine) | ~45 |

Note: Predicted values are based on standard chemical shift databases and may vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy: Probing the Vibrational Fingerprint

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic IR Absorptions for this compound:

-

C-H Stretching: Strong absorptions in the range of 2850-3000 cm⁻¹ are characteristic of the stretching vibrations of the C-H bonds in the alkyl groups.

-

C-H Bending: Absorptions in the 1350-1480 cm⁻¹ region correspond to the bending vibrations of the C-H bonds.

-

S-S Stretching: A weak absorption band in the region of 400-500 cm⁻¹ is indicative of the disulfide bond stretching vibration. This peak can sometimes be difficult to observe.

-

C-S Stretching: A weak to medium absorption between 600 and 800 cm⁻¹ is attributed to the C-S stretching vibration.

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (sp³) | 2850-3000 | Strong |

| C-H Bend | 1350-1480 | Medium |

| C-S Stretch | 600-800 | Weak-Medium |

| S-S Stretch | 400-500 | Weak |

Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.

For this compound (molecular weight: 178.4 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 178.[1] The fragmentation pattern is typically dominated by cleavage of the C-S and S-S bonds.

Expected Key Fragments in the Mass Spectrum:

-

m/z 178: Molecular ion [C₈H₁₈S₂]⁺•

-

m/z 121: Loss of a sec-butyl radical •C₄H₉

-

m/z 89: [C₄H₉S]⁺ fragment

-

m/z 57: sec-Butyl cation [C₄H₉]⁺[1]

-

m/z 41: Allyl cation [C₃H₅]⁺[1]

-

m/z 29: Ethyl cation [C₂H₅]⁺[1]

Table 4: Significant Mass Spectrometry Fragments for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 178 | Low | [C₈H₁₈S₂]⁺• (Molecular Ion) |

| 122 | Moderate | [C₄H₁₀S₂]⁺• |

| 57 | High | [C₄H₉]⁺ |

| 41 | Moderate | [C₃H₅]⁺ |

| 29 | Moderate | [C₂H₅]⁺ |

Experimental Protocols

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument to ensure optimal resolution and lineshape.

-

Set the appropriate spectral width and acquisition time for both ¹H and ¹³C experiments.

-

-

Data Acquisition:

-

Acquire the ¹H spectrum using a standard pulse sequence.

-

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the ¹H signals and determine the multiplicities.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For neat liquid analysis, place a drop of this compound between two KBr or NaCl plates.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a more straightforward analysis of the liquid sample.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

-

-

Data Acquisition:

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands.

-

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Instrument Setup:

-

Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Install an appropriate GC column (e.g., a non-polar DB-5ms column).

-

Set the GC oven temperature program to ensure good separation from any impurities.

-

Set the MS to operate in Electron Ionization (EI) mode at 70 eV.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC.

-

The GC will separate the components of the sample, and the eluting compounds will be introduced into the MS for ionization and analysis.

-

-

Data Processing:

-

The software will generate a total ion chromatogram (TIC) and individual mass spectra for each eluting peak.

-

Identify the peak corresponding to this compound based on its retention time.

-

Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions.

-

Visualizations

Caption: Molecular structure of this compound.

Sources

The Enigmatic Presence of Sec-Butyl Disulfide in the Plant Kingdom: A Technical Guide for Researchers

Abstract

Volatile organosulfur compounds are pivotal to the chemical ecology and medicinal properties of many plant species. Among these, sec-butyl disulfide and its derivatives represent a class of molecules with significant, yet not fully elucidated, biological activities. This technical guide provides an in-depth exploration of the natural occurrence, biosynthesis, and analysis of this compound in plants. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, offers field-proven experimental protocols, and discusses the potential pharmacological applications of this intriguing disulfide.

Introduction: The Significance of Organosulfur Compounds in Flora

Plants synthesize a vast arsenal of secondary metabolites that are not directly involved in growth and development but are crucial for defense, communication, and adaptation. Organosulfur compounds, particularly those found in the genera Ferula and Allium, are renowned for their pungent aromas and potent biological activities. These compounds, derived from the intricate metabolism of sulfur-containing amino acids, play a vital role in protecting plants from herbivores and pathogens. This compound, a prominent member of this family, has been identified as a key component of the essential oils of several plant species, contributing to their characteristic scent and therapeutic potential. Understanding its distribution, formation, and function is paramount for harnessing its properties for pharmaceutical and other applications.

Natural Occurrence and Distribution

The presence of this compound and its related structures, most notably (Z)- and (E)-1-propenyl this compound, is most significantly documented in the oleo-gum-resins of plants belonging to the genus Ferula (Apiaceae family). Commonly known as "Asafoetida" or "Hing," the resin of these plants has been a staple in traditional medicine and cuisine for centuries.

Prominence in the Ferula Genus

Numerous phytochemical studies have consistently identified this compound derivatives as major constituents of the essential oils extracted from various Ferula species. Gas chromatography-mass spectrometry (GC-MS) analyses have revealed that these compounds can constitute a significant percentage of the total volatile fraction.

| Plant Species | Plant Part | Major this compound Derivatives | Concentration Range (%) | Reference(s) |

| Ferula assa-foetida | Oleo-gum-resin | (E)-1-propenyl this compound, (Z)-1-propenyl this compound | 40.15 - 44.36 ((E)-isomer), 23.93 - 27.98 ((Z)-isomer) | [1] |

| Ferula tadshikorum | Underground parts | (Z)-1-propenyl this compound, (E)-1-propenyl this compound | 37.3 ((Z)-isomer), 29.9 ((E)-isomer) | [2] |

| Ferula latisecta | Roots | (Z)-1-propenyl this compound, (E)-1-propenyl this compound | 50.5 ((Z)-isomer), 6.2 ((E)-isomer) | |

| Ferula fukanensis & Ferula sinkiangensis | Oleo-gum-resin | sec-butyl-cis-1-propenyl disulfide, sec-butyl-trans-1-propenyl disulfide | Major components |

Presence in Other Plant Genera

While the Ferula genus is the primary source, related organosulfur compounds containing a butyl moiety have been identified in other plants, particularly in the Allium genus. For instance, S-n-butylcysteine sulfoxide has been isolated from Allium siculum. However, the direct presence of this compound in common Allium species like garlic (A. sativum) and onion (A. cepa) is not well-documented, with their sulfur profiles being dominated by allyl and propyl disulfides.

Biosynthesis: A Hypothetical Pathway

The complete biosynthetic pathway of this compound in plants has not been fully elucidated. However, based on the known metabolism of branched-chain amino acids (BCAAs) and sulfur-containing compounds, a plausible pathway can be proposed. This hypothetical pathway involves the convergence of isoleucine catabolism and the sulfur assimilation pathway.

Origin of the Sec-Butyl Moiety: The Isoleucine Connection

The sec-butyl carbon skeleton is structurally identical to the side chain of the amino acid isoleucine. Plants synthesize isoleucine from threonine via a multi-enzyme pathway primarily located in the plastids[3][4]. The catabolism of isoleucine is initiated by a branched-chain amino acid aminotransferase (BCAT), which converts isoleucine to α-keto-β-methylvalerate[5][6]. Subsequent oxidative decarboxylation yields 2-methylbutanoyl-CoA. This intermediate can then be further metabolized, and it is hypothesized that a derivative of this pathway provides the sec-butyl group for the formation of volatile sulfur compounds.

The Sulfur Donor: Cysteine and the Sulfur Assimilation Pathway

Plants assimilate inorganic sulfate from the soil, which is then reduced to sulfide in the plastids[7][8]. This sulfide is incorporated into O-acetylserine by the enzyme O-acetylserine (thiol) lyase to form the amino acid cysteine[7]. Cysteine serves as the primary sulfur donor for a vast array of sulfur-containing metabolites.

Proposed Formation of Sec-Butyl Thiol and Disulfide

The convergence of these two pathways likely involves the following steps:

-

Isoleucine Catabolism : Isoleucine is catabolized to a sec-butyl-containing intermediate.

-

Sulfur Transfer : A sulfuryl group is transferred to this intermediate, possibly from cysteine or a related sulfur donor, to form sec-butyl thiol (2-butanethiol).

-

Oxidative Coupling : Two molecules of sec-butyl thiol are then enzymatically oxidized to form di-sec-butyl disulfide. Enzymes such as thiol oxidases or peroxidases could catalyze this disulfide bond formation[9][10].

For the formation of propenyl this compound, a similar pathway would involve the coupling of a sec-butyl thiol with a propenyl thiol, the latter likely derived from the metabolism of other amino acids.

Experimental Methodologies

The study of this compound in plants requires robust methods for its extraction, identification, and quantification. The following protocols are designed to provide a comprehensive workflow for researchers.

Extraction of Essential Oils from Ferula Oleo-Gum-Resin

Hydrodistillation is the most common method for extracting volatile compounds from plant resins.

Protocol 1: Hydrodistillation using a Clevenger-type Apparatus

-

Sample Preparation : Grind the dried oleo-gum-resin of Ferula to a coarse powder.

-

Apparatus Setup : Set up a Clevenger-type apparatus with a 2 L round-bottom flask.

-

Distillation :

-

Place 100 g of the powdered resin into the flask.

-

Add 1 L of distilled water.

-

Heat the flask to boiling and maintain a gentle reflux for 3-4 hours. The volatile oils will co-distill with the water, condense, and be collected in the calibrated tube of the Clevenger apparatus.

-

-

Oil Collection : After cooling, carefully collect the separated essential oil layer.

-

Drying and Storage : Dry the collected oil over anhydrous sodium sulfate to remove any residual water. Store the oil in a sealed, dark glass vial at 4°C until analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of volatile compounds in essential oils.

Protocol 2: GC-MS Analysis of this compound

-

Sample Preparation : Prepare a 1% (v/v) solution of the essential oil in a suitable solvent such as hexane or dichloromethane.

-

GC-MS System : An Agilent or similar GC system coupled with a mass selective detector is recommended.

-

GC Parameters :

-

Column : A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating these compounds[1][4].

-

Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature : 250°C.

-

Injection Volume : 1 µL in split mode (e.g., 1:50 split ratio).

-

Oven Temperature Program :

-

Initial temperature: 60°C, hold for 1 minute.

-

Ramp: Increase at 3°C/min to 250°C.

-

Final hold: Hold at 250°C for 10 minutes[1].

-

-

-

MS Parameters :

-

Ion Source : Electron Impact (EI) at 70 eV.

-

Mass Range : Scan from m/z 35 to 400 amu.

-

Transfer Line Temperature : 280°C.

-

-

Compound Identification :

-

Compare the mass spectra of the eluted peaks with those in commercial libraries (e.g., NIST, Wiley).

-

Confirm identification by comparing the calculated Retention Indices (RI) with literature values. RIs are determined by co-injecting a series of n-alkanes (e.g., C8-C24) under the same chromatographic conditions.

-

-

Quantification :

-

For relative quantification, use the peak area percentage from the GC-FID chromatogram.

-

For absolute quantification, create a calibration curve using a certified reference standard of this compound.

-

Synthesis of a this compound Reference Standard

A reference standard is crucial for accurate quantification. A common synthetic route involves the reaction of sodium disulfide with a sec-butyl halide.

Protocol 3: Laboratory-Scale Synthesis

-

Preparation of Sodium Disulfide : In a round-bottom flask, dissolve sodium sulfide nonahydrate in water. Add an equimolar amount of elemental sulfur powder and heat the mixture gently (around 60°C) with stirring until the sulfur dissolves to form a dark reddish-brown solution of sodium disulfide.

-

Reaction : Cool the sodium disulfide solution. Under vigorous stirring, slowly add sec-butyl bromide (2 molar equivalents to the initial sodium sulfide). The reaction is exothermic and should be controlled with an ice bath.

-

Work-up : After the addition is complete, continue stirring for 1-2 hours at room temperature. The organic layer containing the di-sec-butyl disulfide will separate. Extract the aqueous phase with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Purification : Remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation to yield pure di-sec-butyl disulfide.

-

Characterization : Confirm the identity and purity of the synthesized compound using ¹H-NMR, ¹³C-NMR, and GC-MS.

Biological Activities and Potential Applications

The essential oils of Ferula species, rich in this compound derivatives, have demonstrated a range of biological activities, suggesting potential applications in drug development.

Antimicrobial and Antifungal Activity

Essential oils containing (Z)- and (E)-propenyl this compound have shown promising activity against various microorganisms. While much of the data pertains to the entire essential oil, some studies have investigated isolated sulfur compounds. For example, sulfur-containing compounds isolated from Ferula persica have shown potent antifungal activity with Minimum Inhibitory Concentrations (MICs) as low as ≤62.5 µg/mL against filamentous fungi[3]. The essential oil of F. assa-foetida has also shown anti-yeast activity against Candida albicans[6].

Cytotoxic and Anticancer Potential

The cytotoxic effects of Ferula essential oils have been evaluated against several cancer cell lines. The essential oil of Ferula tadshikorum, with high concentrations of propenyl sec-butyl disulfides, exhibited cytotoxicity against CCRF-CEM leukemia cells with an IC50 value of 21.6 µg/mL[2]. Similarly, essential oils from F. assa-foetida have shown cytotoxic effects with IC50 values ranging from 6-321 µg/mL depending on the cell line. These findings suggest that this compound derivatives may contribute significantly to the anticancer properties of these plants and warrant further investigation as potential lead compounds.

Conclusion and Future Directions

This compound and its derivatives are significant natural products predominantly found in the Ferula genus. This guide has outlined their known distribution, a plausible biosynthetic pathway, and detailed protocols for their extraction, analysis, and synthesis. The demonstrated antimicrobial and cytotoxic activities of essential oils rich in these compounds highlight their potential for pharmaceutical research.

Future research should focus on:

-

Elucidating the definitive biosynthetic pathway through isotopic labeling studies and identification of the involved enzymes.

-

Expanding the search for this compound in a wider range of plant species to better understand its chemotaxonomic significance.

-

Conducting comprehensive biological activity studies on the isolated and purified this compound compounds to determine their specific mechanisms of action and therapeutic potential.

By addressing these knowledge gaps, the scientific community can unlock the full potential of these fascinating organosulfur compounds.

References

- Corredor-Moreno, P., et al. (2021). The branched-chain amino acid aminotransferase TaBCAT1 modulates amino acid metabolism and positively regulates wheat rust susceptibility.

- Iranshahy, M., et al. (2007). Identification of Antifungal Compounds from Ferula persica. var. persica. Journal of Essential Oil Research, 19(4), 366-368.

- Jafari, S., et al. (2024). Biological activity of essential oils from Ferulago angulata and Ferula assa-foetida against food-related microorganisms (antimicrobial) and Ephestia kuehniella as a storage pest (insecticidal); an in vitro and in silico study. Food and Chemical Toxicology, 186, 114515.

- Kanamori, M., & Wixom, R. L. (1963). Studies in Valine Biosynthesis V. CHARACTERISTICS OF THE DIHYDROXYACID DEHYDRATASE FROM SPINACH LEAVES. Journal of Biological Chemistry, 238(3), 998-1005.

- Kochevenko, A., & Fernie, A. R. (2011). The genetic and molecular basis of fruit and flower scent. Plant, cell & environment, 34(11), 1765-1778.

- Malatrasi, M., et al. (2006). A branched-chain amino acid aminotransferase gene isolated from Hordeum vulgare is differentially regulated by drought stress. Planta, 223(5), 965-976.

- Maloney, K. N., et al. (2011). Biosynthetic pathways of valine, leucine, and isoleucine in plants. Plant Amino Acids: Biochemistry and Biotechnology, 181-209.

- Oliver, S. N., et al. (2012). Dihydroxyacid dehydratase in branched-chain amino acid biosynthesis: characterization of the maize (Zea mays) Dhad1 and Dhad2 genes and proteins. Plant molecular biology, 80(3), 285-298.

- Parthasarathy, A., Savka, M. A., & Hudson, A. O. (2019). The ever-expanding world of plant-derived B-group vitamins. Current Opinion in Biotechnology, 56, 169-176.

- Shatilov, V. R., et al. (1990). [Enzymes of thiol-disulfide metabolism of proteins]. Prikladnaia biokhimiia i mikrobiologiia, 26(1), 3-10.

- Singh, B. K. (Ed.). (1999). Plant amino acids: biochemistry and biotechnology. CRC press.

- Sonderby, I. E., Geu-Flores, F., & Halkier, B. A. (2010). Biosynthesis of glucosinolates--gene discovery and beyond. Trends in plant science, 15(5), 283-290.

- Taylor, D. C., et al. (2004). Biosynthesis of storage lipids in developing seeds of Brassica napus L. Plant Physiology and Biochemistry, 42(1), 1-9.

- Sharopov, F. S., et al. (2017). The Chemical Composition and Biological Activity of the Essential Oil from the Underground Parts of Ferula tadshikorum (Apiaceae).

- Bagheri, R., et al. (2014). Assessment of chemical composition of essential oil of Ferula assa-foetida oleo-gum-resin from two different sites of Yazd province in center of Iran. Journal of Medicinal Plants, 13(52), 64-70.

- Hoefgen, R., & Hesse, H. (2001). Manipulation of thiol contents in plants. Amino acids, 20(3), 291-299.

- Binder, S. (2010). Branched-chain amino acid metabolism in Arabidopsis thaliana. Arabidopsis book, 8, e0137.

- Diebold, R., et al. (2002). The branched-chain amino acid transaminase gene family in Arabidopsis encodes plastid and mitochondrial proteins. Plant physiology, 129(2), 546-556.

- Gonda, I., et al. (2010). The branched-chain amino acid aminotransferase gene family in tomato: expression, function, and correlation with the volatile profile of ripe fruits. Plant physiology, 153(3), 1272-1284.

- Hutson, S. M., et al. (2005). Branched-chain amino acid metabolism: implications for establishing safe intakes. The Journal of nutrition, 135(6), 1557S-1564S.

- Kroumova, A. B., et al. (1994). Catabolism of branched-chain amino acids in developing seeds of pea (Pisum sativum L.). Plant physiology, 106(3), 1149-1156.

- Hesse, H., & Hoefgen, R. (2003). Molecular aspects of sulfur metabolism in plants. Journal of experimental botany, 54(383), 631-641.

- Walters, D. S., & Steffens, J. C. (1990). Branched-chain amino acid metabolism in the biosynthesis of Lycopersicon pennellii glucose esters. Plant physiology, 93(4), 1544-1551.

Sources

- 1. rjpharmacognosy.ir [rjpharmacognosy.ir]

- 2. acgpubs.org [acgpubs.org]

- 3. Isoleucine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Research progress on branched-chain amino acid aminotransferases [frontiersin.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Manipulation of thiol contents in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pathway Analysis of Sulfur Containing Amino Acids [mpimp-golm.mpg.de]

- 9. [Enzymes of thiol-disulfide metabolism of proteins] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enzymatic catalysis of disulfide formation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of sec-Butyl Disulfide from sec-Butyl Mercaptan

Introduction

sec-Butyl disulfide, with the chemical structure C₈H₁₈S₂, is a valuable sulfur-containing organic compound. It serves as a crucial intermediate in the synthesis of more complex molecules within the pharmaceutical and agrochemical industries and finds applications as a lubricant additive and corrosion inhibitor.[1][2] The molecule's disulfide bond (S-S) is a key functional group, participating in a variety of chemical transformations.[1]

The primary precursor for the synthesis of this compound is sec-butyl mercaptan (also known as 2-butanethiol).[3][4] This thiol is characterized by a potent and unpleasant odor, necessitating meticulous handling and containment procedures in a laboratory setting.[4] The conversion of sec-butyl mercaptan to this compound is fundamentally an oxidative coupling reaction, a transformation that is not only significant in industrial chemistry but also mirrors fundamental biochemical processes, such as the formation of disulfide bridges in proteins from cysteine residues.[5][6]

This guide provides a comprehensive technical overview of the primary synthetic methodologies for producing this compound from sec-butyl mercaptan. It is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, field-proven experimental protocols, and a comparative analysis of the available methods to aid in procedural selection and optimization.

Core Principles: The Oxidative Dimerization of Thiols

The conversion of a thiol (R-SH) to a symmetrical disulfide (R-S-S-R) is an oxidative process where two thiol molecules are coupled. This reaction involves the removal of one hydrogen atom from each of the two sulfhydryl (-SH) groups, which then form a covalent bond between the two sulfur atoms.[7]

From a thermodynamic standpoint, the formation of a disulfide bond from thiols is generally favorable. The S-S single bond is significantly stronger than the O-O single bond in peroxides, and the S-H bond is weaker than the O-H bond, which drives the reaction towards disulfide formation.[6]

Caption: General schematic of thiol to disulfide oxidation.

Synthetic Methodologies

The choice of synthetic method depends on factors such as scale, desired purity, available reagents, and environmental considerations. Below are detailed discussions of prevalent and effective methods for the oxidation of sec-butyl mercaptan.

Method 1: Hydrogen Peroxide-Mediated Oxidation with Iodide Catalysis

This approach is widely regarded as a mild, efficient, and environmentally benign method for synthesizing disulfides.[8] It utilizes hydrogen peroxide (H₂O₂), a "green" oxidant whose only byproduct is water, in the presence of a catalytic amount of an iodide source, such as sodium iodide (NaI) or elemental iodine (I₂).[9][10]

Causality and Mechanism: The reaction mechanism is believed to proceed through the oxidation of the iodide ion (I⁻) by hydrogen peroxide to form an active iodine species (e.g., hypoiodous acid, HOI, or molecular iodine, I₂).[9] This species then reacts with the thiol to form a sulfenyl iodide intermediate (R-SI). This intermediate is highly reactive and readily undergoes a reaction with a second thiol molecule (or thiolate anion) to yield the final disulfide product and regenerate the iodide catalyst. This catalytic cycle makes the process highly efficient.[9]

Caption: Proposed mechanism for iodide-catalyzed oxidation of thiols.

Experimental Protocol: H₂O₂/NaI Oxidation

This protocol is a self-validating system; the disappearance of the mercaptan starting material and the formation of the disulfide product can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add sec-butyl mercaptan (1 equivalent) and a suitable solvent such as ethyl acetate or methanol.

-

Catalyst Addition: Add a catalytic amount of sodium iodide (NaI), typically 1-5 mol%.

-

Oxidant Addition: Cool the mixture in an ice bath. Slowly add 30% aqueous hydrogen peroxide (1.0-1.2 equivalents) dropwise to the stirring solution. The addition should be controlled to maintain the reaction temperature below 25-30 °C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by GC or TLC until the sec-butyl mercaptan is fully consumed. Reaction times are typically short, often ranging from 30 minutes to a few hours.[8]

-

Workup: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with a saturated solution of sodium thiosulfate (to remove any residual iodine), followed by brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Final Product: The crude this compound can be purified further by vacuum distillation to yield a clear, colorless liquid.

Method 2: Cobalt-Catalyzed Aerobic Oxidation

Utilizing air as the ultimate oxidant is highly attractive from both an economic and environmental perspective. Transition metal complexes, such as N,N′-bis(salicylidene)ethylenediiminocobalt(II) (CoSalen), have proven to be effective catalysts for the aerobic oxidation of thiols to disulfides.[11]